![molecular formula C18H18N2O3S B2874902 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251572-16-3](/img/structure/B2874902.png)
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been studied for its potential as an anticonvulsant agent. The structure of the compound aligns with features proposed by Pandeya et al. (2002) that are important for anticonvulsant activity, such as a hydrophobic aryl ring, a hydrogen bonding domain, an electron-donor group, and another distal hydrophobic site . These characteristics suggest that the compound could serve as a lead for future drug design in the treatment of epilepsy.
Medicinal Chemistry
The fused pyridine structure of the compound is of interest in drug design, particularly due to its similarity to DNA bases like adenine and guanine. This structural similarity can be key to the effectiveness of drugs, especially those with antiviral and anticancer properties . The compound’s potential applications extend to antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities.
Solubility and Lipophilicity Enhancement
The compound’s structure contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the substances it is incorporated into. This makes it valuable in the formulation of compounds where these properties are desired to enhance drug delivery and efficacy .
Bioactivity Categorization
Various bioactivities of fused pyridine derivatives, including this compound, have been categorized and summarized. The compound’s bioactivity profile suggests its use in a wide range of therapeutic areas, further emphasizing its importance in medicinal chemistry .
Chemical Property Analysis
The compound’s chemical properties, such as boiling and fusion points, enthalpy of vaporization, and molecular weight, have been documented. These properties are essential for understanding the compound’s behavior in different phases and conditions, which is crucial for its application in scientific research .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for the development of novel derivatives with potential biological activity. Its structure allows for various chemical transformations, which can lead to the creation of new compounds with desired properties .
Computational Studies
Computational studies, including pharmacokinetic properties prediction, toxicity, and docking studies, have been performed on this compound. These studies are vital for predicting how the compound interacts with biological systems and its potential as a therapeutic agent .
Propiedades
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-11-5-7-12(8-6-11)19-17(22)14-15(21)16-13(9-10-24-16)20(4-2)18(14)23/h5-10,21H,3-4H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELYRMHYODWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)

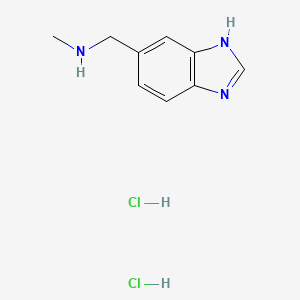
![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)
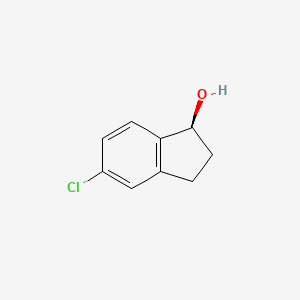
![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)
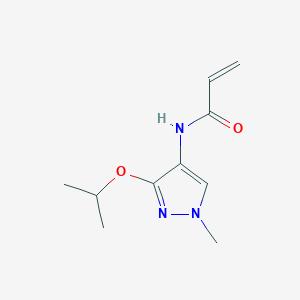
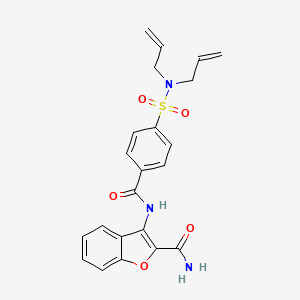
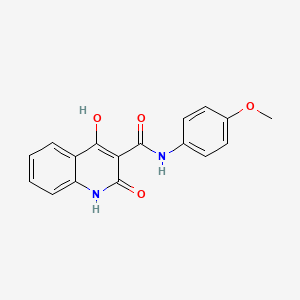

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)